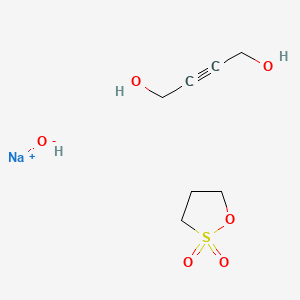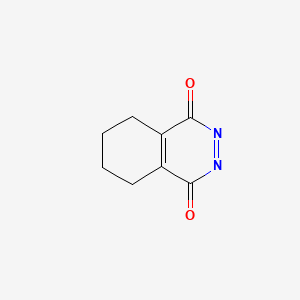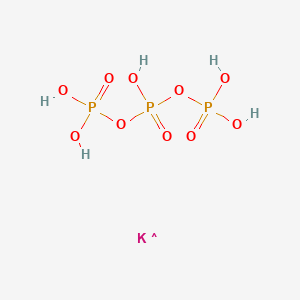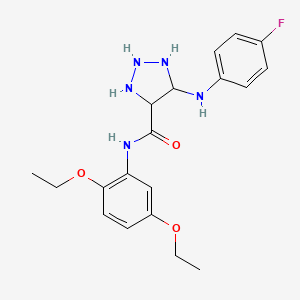
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide is a complex chemical compound with a unique structure that combines multiple functional groups. This compound is known for its applications in various industrial processes, particularly in electroplating and as a brightening agent in nickel plating baths .
Vorbereitungsmethoden
The synthesis of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves the reaction of but-2-yne-1,4-diol with oxathiolane 2,2-dioxide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Wirkmechanismus
The mechanism of action of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves its interaction with various molecular targets. In electroplating, it functions by modifying the surface properties of the metal being plated, leading to a smoother and brighter finish. The compound’s functional groups allow it to interact with metal ions and other components in the plating bath, facilitating the deposition process .
Vergleich Mit ähnlichen Verbindungen
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide can be compared with similar compounds such as:
But-2-yne-1,4-diol: A simpler compound with fewer functional groups, used in similar applications but with different reactivity.
Oxathiolane 2,2-dioxide: Another component of the compound, known for its use in various chemical reactions.
Eigenschaften
CAS-Nummer |
90268-78-3 |
|---|---|
Molekularformel |
C7H13NaO6S |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide |
InChI |
InChI=1S/C4H6O2.C3H6O3S.Na.H2O/c5-3-1-2-4-6;4-7(5)3-1-2-6-7;;/h5-6H,3-4H2;1-3H2;;1H2/q;;+1;/p-1 |
InChI-Schlüssel |
GTQAZEMBTGFLSB-UHFFFAOYSA-M |
Kanonische SMILES |
C1COS(=O)(=O)C1.C(C#CCO)O.[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)








